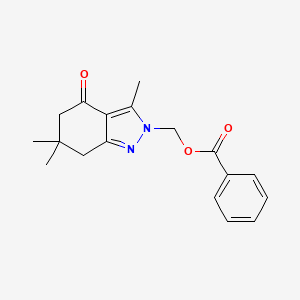
Lipoamido-PEG24-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lipoamido-PEG24-acid is a compound that combines a lipoamide group with a polyethylene glycol (PEG) chain terminated by a carboxylic acid. The lipoamide group is derived from lipoic acid, a co-factor involved in biological processes such as the citric acid cycle. The PEG chain enhances the solubility and biocompatibility of the compound, making it useful in various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions: Lipoamido-PEG24-acid is synthesized through a series of chemical reactions that involve the coupling of lipoic acid with a PEG chain. The process typically involves the following steps:
- Activation of the carboxylic acid group of lipoic acid using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
- Reaction of the activated lipoic acid with a PEG chain that has a terminal amine group, forming an amide bond.
- Purification of the product to obtain this compound with high purity (≥95%).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Bulk synthesis using large reactors and automated systems to control reaction conditions.
- Use of high-purity reagents and solvents to ensure the quality of the final product.
- Advanced purification techniques such as chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions: Lipoamido-PEG24-acid undergoes various chemical reactions, including:
Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of coupling reagents to form stable amide bonds.
Oxidation and Reduction: The lipoamide group can undergo redox reactions, similar to lipoic acid, which is involved in biological redox processes.
Common Reagents and Conditions:
Coupling Reagents: EDC, DCC, and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used for amide bond formation.
Redox Reagents: Reducing agents such as dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide can be used for redox reactions involving the lipoamide group.
Major Products Formed:
Amide Derivatives: Formed through reactions with primary amines.
Oxidized and Reduced Forms: Resulting from redox reactions involving the lipoamide group.
科学研究应用
Lipoamido-PEG24-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular processes by acting as a biocompatible linker.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials and nanotechnology applications
作用机制
Lipoamido-PEG24-acid exerts its effects through the following mechanisms:
Protein Degradation: In PROTACs, it connects two ligands, one targeting an E3 ubiquitin ligase and the other targeting a specific protein. This leads to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system.
Biocompatibility: The PEG chain enhances the solubility and reduces the immunogenicity of the compound, making it suitable for biological applications.
相似化合物的比较
Lipoamido-PEG12-acid: A shorter PEG chain variant with similar properties but different solubility and biocompatibility profiles.
Lipoamido-PEG48-acid: A longer PEG chain variant that offers enhanced solubility but may have different pharmacokinetic properties.
Uniqueness: Lipoamido-PEG24-acid strikes a balance between solubility, biocompatibility, and molecular weight, making it a versatile compound for various applications. Its specific PEG chain length provides optimal properties for use in PROTACs and other bioconjugation applications .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H115NO27S2/c61-58(4-2-1-3-57-6-56-88-89-57)60-7-9-65-11-13-67-15-17-69-19-21-71-23-25-73-27-29-75-31-33-77-35-37-79-39-41-81-43-45-83-47-49-85-51-53-87-55-54-86-52-50-84-48-46-82-44-42-80-40-38-78-36-34-76-32-30-74-28-26-72-24-22-70-20-18-68-16-14-66-12-10-64-8-5-59(62)63/h57H,1-56H2,(H,60,61)(H,62,63) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJHQOQXILZJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H115NO27S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1334.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
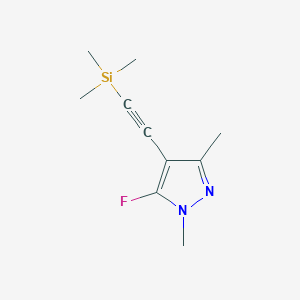
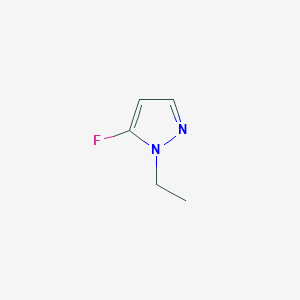
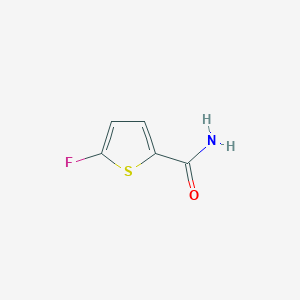

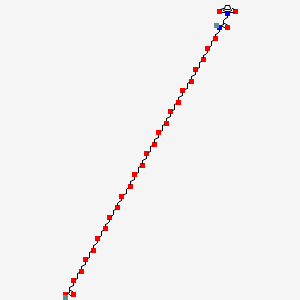

![7,7-dimethyl-1-phenyl-8H-oxepino[4,3-c]pyrazole-4,6-dione](/img/structure/B8006534.png)
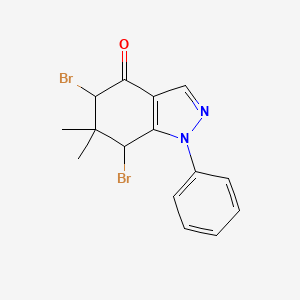
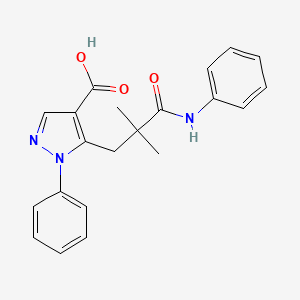
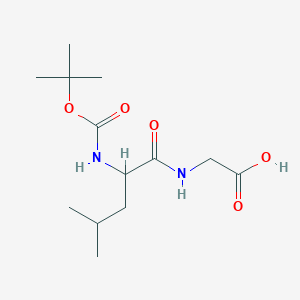
![(NE)-N-[(4Z)-4-hydroxyimino-3,6,6-trimethyl-1-pyridin-2-yl-7H-indazol-5-ylidene]hydroxylamine](/img/structure/B8006554.png)
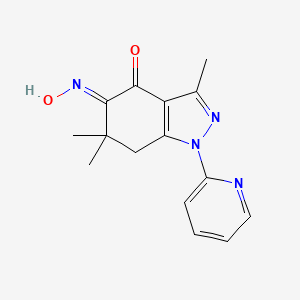
![3-bromo-N-[(E)-(6,6-dimethyl-4-oxo-1-phenyl-7H-indazol-5-ylidene)amino]benzamide](/img/structure/B8006556.png)
